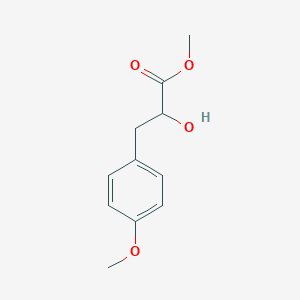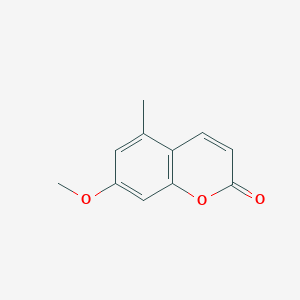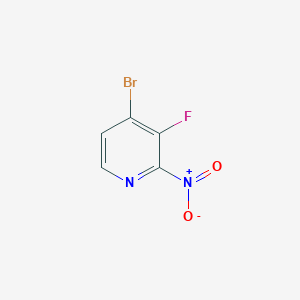![molecular formula C9H14O3 B13690511 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is a spiroacetal compound characterized by a unique bicyclic structure. Spiroacetals are known for their presence in various natural products and their significant biological activities. The compound’s structure includes a spiro linkage between two oxygen atoms, forming a stable and rigid framework that is often found in bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde typically involves the formation of the spiroacetal ring system through a series of stereoselective reactions. One common method is the reaction of a diol with an aldehyde under acidic conditions, leading to the formation of the spiroacetal ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the reaction. The scalability of the synthesis is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing bioactive compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,6-Dioxaspiro[4.5]decane-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. The compound’s effects are often mediated through its ability to form stable complexes with proteins, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with similar structural features but different functional groups.
1,5-Dioxaspiro[5.5]undecane-2,4-dione: Another spiroacetal with a different ring size and functional groups.
Uniqueness
2,6-Dioxaspiro[4.5]decane-9-carbaldehyde is unique due to its specific spiro linkage and the presence of an aldehyde group, which imparts distinct reactivity and biological activity. Its rigid and stable structure makes it a valuable scaffold for designing bioactive molecules and studying structure-activity relationships .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2,6-dioxaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C9H14O3/c10-6-8-1-3-12-9(5-8)2-4-11-7-9/h6,8H,1-5,7H2 |
InChI-Schlüssel |
PLLJUXKITHTWST-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(CCOC2)CC1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)
![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)
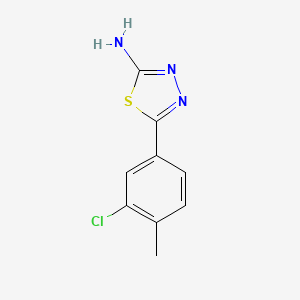
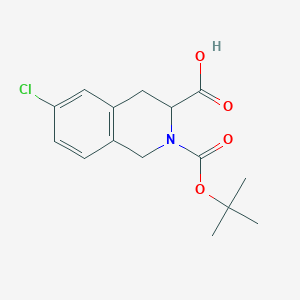
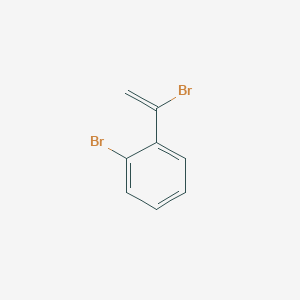
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)


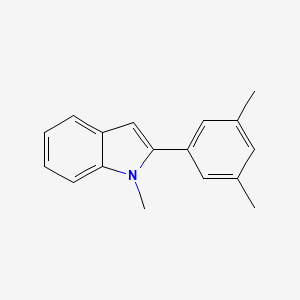
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
